molecular formula C13H10N2 B1300067 3'-Amino-biphenyl-2-carbonitrile CAS No. 342613-84-7

3'-Amino-biphenyl-2-carbonitrile

Cat. No. B1300067
CAS RN: 342613-84-7
M. Wt: 194.23 g/mol
InChI Key: GGJLSLOHVMYBDP-UHFFFAOYSA-N
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Description

“3’-Amino-biphenyl-2-carbonitrile” is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of compounds similar to “3’-Amino-biphenyl-2-carbonitrile” has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of “3’-Amino-biphenyl-2-carbonitrile” consists of two benzene rings linked together with an amino group (NH2) attached to one ring and a nitrile group (CN) attached to the other .

Scientific Research Applications

Pharmacology: Anticancer Applications

3’-Amino-biphenyl-2-carbonitrile has been explored for its potential in anticancer pharmacology. It’s been involved in the synthesis of compounds with cytotoxic activity against various human cancer cell lines . The compound’s ability to interact with cancer cells makes it a valuable asset in the development of new chemotherapeutic agents.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 3’-Amino-biphenyl-2-carbonitrile serves as a versatile building block. It’s used in reactions like Suzuki–Miyaura coupling, which is crucial for creating complex organic molecules . This application is fundamental in the synthesis of various drugs and organic materials.

Medicinal Chemistry: Drug Development

The biphenyl structure of 3’-Amino-biphenyl-2-carbonitrile is significant in medicinal chemistry. It’s a part of the structural moiety for a range of compounds with pharmacological activities, including drugs that exhibit anti-inflammatory, antimicrobial, and antimalarial properties .

Material Science: Organic Semiconductors

In material science, derivatives of 3’-Amino-biphenyl-2-carbonitrile are used in the development of organic semiconductors. These materials are essential for creating organic light-emitting diodes (OLEDs) and other electronic devices .

Analytical Chemistry: Fluorescent Sensors

The compound’s derivatives have been proposed as fluorescent sensors for monitoring polymerization processes. This application is particularly useful in the field of analytical chemistry, where precise monitoring of reactions is crucial .

Biochemistry: Biological Activity Studies

In biochemistry, 3’-Amino-biphenyl-2-carbonitrile is used in the study of biological activities. Its derivatives are synthesized to explore their potential as biological agents, contributing to the understanding of biochemical processes .

Environmental Applications: Safety and Handling

While not a direct application, understanding the environmental impact and safety measures for handling 3’-Amino-biphenyl-2-carbonitrile is crucial. It’s important to prevent its discharge into the environment and ensure safe disposal .

Industrial Applications: Chemical Manufacturing

Lastly, 3’-Amino-biphenyl-2-carbonitrile finds its use in industrial applications related to chemical manufacturing. It’s a component in the synthesis of various chemicals and intermediates used in larger production processes .

Future Directions

Research into compounds similar to “3’-Amino-biphenyl-2-carbonitrile” continues to be an active area of study. For instance, new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . These compounds have potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

2-(3-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJLSLOHVMYBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362662
Record name 3'-AMINO-BIPHENYL-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-biphenyl-2-carbonitrile

CAS RN

342613-84-7
Record name 3'-AMINO-BIPHENYL-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-cyanophenyl boronic acid (0.102 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.071 g in 79% yield.
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 2-bromobenzonitrile (9.1 g, 50 mmol), 3-aminobenzeneboronic acid monohydrate (11.6 g, 75 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.73 g, 1.5 mmol) in 1,2-dimethoxyethane (50 ml) and 2M sodium carbonate solution (25 ml) was heated at 80° C. for 20 h. After cooling to ambient temperature the reaction was partitioned between ethyl acetate (400 ml) and water (400 ml). The organics were washed with brine (400 ml), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Purification of the residue by chromatography on silica gel, eluting with isohexane on a gradient of ethyl acetate (0-25%) gave 3′-aminobiphenyl-2-carbonitrile as a colourless oil that solidified on standing to afford a white solid (9.5 g, 98%): δH (400 MHz, CDCl3) 3.79 (2H, br), 6.75 (1H, ddd, J 8, 3 and 1), 6.84 (1H, dd, J 3 and 3), 6.92 (1H, dd, J 8 and 3), 7.25 (1H, dd, J 8 and 8), 7.40 (1H, ddd, J 8, 8 and 1), 7.50 (1H, dd, J 8 and 1), 7.62 (1H, ddd, J 8, 8 and 1), 7.73 (1H, dd, J 8 and 1).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
catalyst
Reaction Step One

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